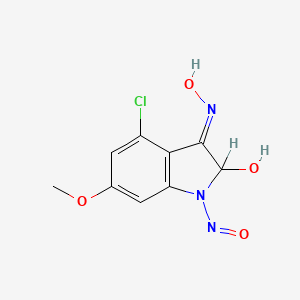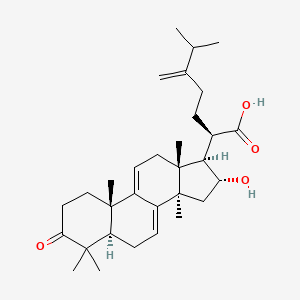
8EC05EK77F
描述
Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through a death receptor-mediated pathway .
科学研究应用
Polyporenic acid C has several scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and synthesis.
Biology: It is studied for its role in inducing apoptosis in cancer cells, particularly lung cancer cells
Medicine: Polyporenic acid C shows potential as a therapeutic agent for cancer treatment due to its ability to induce cell death through apoptosis
Industry: While not widely used industrially, its derivatives are of interest for developing new pharmaceuticals
作用机制
Polyporenic acid C, also known as UNII-8EC05EK77F, is a lanostane-type triterpenoid isolated from P. cocos . This compound has been studied for its various biological activities, including its potential role in inducing cell apoptosis .
Target of Action
Polyporenic acid C primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, Polyporenic acid C increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Polyporenic acid C acts as a non-competitive inhibitor of AChE . This means it binds to a site on the AChE enzyme other than the active site, altering the enzyme’s conformation and reducing its activity . This results in an increased concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
Polyporenic acid C affects the cholinergic pathway by inhibiting AChE . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
By inhibiting AChE and enhancing cholinergic transmission, Polyporenic acid C may have potential therapeutic effects in conditions such as Alzheimer’s disease . Additionally, it has been found to induce cell apoptosis through the death receptor-mediated apoptotic pathway without the involvement of the mitochondria . This suggests a potential role for Polyporenic acid C in cancer therapy .
生化分析
Biochemical Properties
Polyporenic acid C plays a significant role in biochemical reactions, particularly in the induction of apoptosis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the death receptor-mediated apoptotic pathway, where Polyporenic acid C binds to death receptors on the cell surface, triggering a cascade of events leading to programmed cell death. Additionally, Polyporenic acid C has been shown to interact with caspases, a family of protease enzymes that play essential roles in apoptosis. These interactions highlight the compound’s ability to modulate critical biochemical pathways involved in cell death .
Cellular Effects
Polyporenic acid C has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis through the death receptor-mediated pathway without involving the mitochondria. This unique mechanism allows Polyporenic acid C to selectively target cancer cells while sparing healthy cells. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, Polyporenic acid C has been shown to downregulate anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, Polyporenic acid C exerts its effects through several mechanisms. It binds to death receptors on the cell surface, initiating the extrinsic apoptotic pathway. This binding activates caspases, which then cleave specific substrates within the cell, leading to apoptosis. Polyporenic acid C also inhibits certain survival pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, further promoting cell death. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Polyporenic acid C have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that Polyporenic acid C can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation. These findings suggest that Polyporenic acid C remains active and effective over time, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Polyporenic acid C vary with different dosages in animal models. At lower doses, the compound induces apoptosis in cancer cells without causing significant toxicity to healthy tissues. At higher doses, Polyporenic acid C can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings underscore the importance of optimizing dosage regimens for Polyporenic acid C to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
Polyporenic acid C is involved in several metabolic pathways, including those related to apoptosis and cell survival. The compound interacts with enzymes such as caspases and proteases, which play crucial roles in the apoptotic process. Additionally, Polyporenic acid C can influence metabolic flux and metabolite levels by modulating key regulatory pathways. For example, it can inhibit the NF-κB pathway, leading to reduced cell survival and increased apoptosis. These interactions highlight the compound’s ability to modulate critical metabolic processes within cells .
Transport and Distribution
Within cells and tissues, Polyporenic acid C is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. Polyporenic acid C has been shown to accumulate in specific tissues, such as the liver and lungs, where it exerts its therapeutic effects. The localization and accumulation of Polyporenic acid C are influenced by its chemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
Polyporenic acid C exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Polyporenic acid C may localize to the cell membrane, where it interacts with death receptors to initiate apoptosis. Additionally, the compound can be found in the cytoplasm, where it modulates signaling pathways and gene expression. These localization patterns are essential for the compound’s ability to exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Polyporenic acid C is typically extracted from the fruiting bodies of Poria cocos. The extraction process involves multiple steps of chromatography, including flash chromatography and high-performance liquid chromatography (HPLC), to isolate and purify the compound .
Industrial Production Methods: Currently, there is no large-scale industrial production method for polyporenic acid C. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions: Polyporenic acid C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions are various derivatives of polyporenic acid C, which may have different biological activities .
相似化合物的比较
- Pachymic acid
- Dehydropachymic acid
- Poricoic acid A
- Poricoic acid B
Comparison: Polyporenic acid C is unique among these compounds due to its specific mechanism of inducing apoptosis through the death receptor pathway without mitochondrial involvement . Other similar compounds, such as pachymic acid and poricoic acids, also exhibit anticancer properties but may involve different pathways and molecular targets .
属性
IUPAC Name |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWYZPIVAHKU-WMNQUVFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-18-9 | |
| Record name | Polyporenic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYPORENIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC05EK77F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Polyporenic acid C (PPAC)?
A1: PPAC has been shown to exhibit various biological activities, including:
- Cytotoxicity against cancer cells: PPAC has demonstrated cytotoxicity against various cancer cell lines, including lung cancer (A549), prostate cancer (DU145), and pancreatic cancer (Panc-1, MiaPaca-2, AsPc-1 and BxPc-3). [, , ]
- Inhibition of nitric oxide (NO) production: PPAC can reduce NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, potentially through the blockade of the activator protein-1 (AP-1) signaling pathway. []
- Inhibition of matrix metalloproteinase-7 (MMP-7): PPAC can suppress the invasive behavior of cancer cells, potentially by downregulating MMP-7 expression. []
- Induction of apoptosis: PPAC can induce apoptosis in cancer cells, likely through the death receptor-mediated apoptotic pathway involving caspase-8 activation. []
- Potential RXR agonistic activity: Research suggests PPAC may act as a retinoid X receptor (RXR) agonist, inducing differentiation in HL-60 leukemia cells and potentially contributing to anti-cancer effects. []
- Inhibition of bile acid uptake transporters: PPAC inhibits the function of apical sodium-dependent bile acid transporter (ASBT) and sodium/taurocholate cotransporting polypeptide (NTCP), suggesting a potential mechanism for its hypolipidemic effect. []
Q2: How does PPAC induce apoptosis in cancer cells?
A: Research suggests PPAC induces apoptosis in A549 lung cancer cells through the death receptor-mediated apoptotic pathway. This involves the activation of caspase-8, leading to the direct cleavage of executioner caspases, without involving the mitochondria. [] This is in contrast to pachymic acid, another lanostane-type triterpenoid, which disrupts mitochondrial membrane potential and activates caspase-9. [] Additionally, PPAC treatment suppressed the PI3-kinase/Akt signaling pathway and enhanced p53 activation, potentially contributing to apoptosis induction. []
Q3: How does PPAC affect bile acid metabolism?
A: PPAC has been identified as a competitive inhibitor of both ASBT and NTCP, two key transporters involved in the enterohepatic circulation of bile acids. [] By inhibiting these transporters, PPAC could potentially disrupt bile acid reabsorption, leading to increased bile acid excretion and potentially contributing to a hypolipidemic effect. []
Q4: What is the molecular formula and weight of Polyporenic acid C?
A: The molecular formula of PPAC is C30H48O4, and its molecular weight is 472.69 g/mol. [, , ]
Q5: What spectroscopic techniques are commonly used to characterize PPAC?
A: Various spectroscopic techniques are employed to elucidate the structure of PPAC, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, NOESY, HSQC, HMBC), and mass spectrometry (MS) techniques such as electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) and high-resolution electrospray ionization mass spectrometry (HRESI-MS). [, , , , ]
Q6: What is the main natural source of Polyporenic acid C?
A: PPAC is primarily isolated from the sclerotium of the fungus Poria cocos (Schw.) Wolf, also known as Wolfiporia extensa (Peck) Ginns, which is widely used in traditional Chinese medicine. [, , , , , , , , , , , ]
Q7: Can PPAC be produced by methods other than extraction from Poria cocos?
A: While PPAC is typically isolated from Poria cocos, research suggests it can also be produced through submerged cultivation of Poria cocos mycelium. This method has shown potential for higher yields of PPAC compared to traditional cultivation methods. []
Q8: How do the levels of PPAC vary in different parts of the Poria cocos fungus?
A: Studies have shown that the surface layer of Poria cocos sclerotium generally contains the highest levels of PPAC compared to other parts of the fungus. [, ] This finding suggests that focusing on the surface layer could be beneficial for maximizing PPAC extraction yields.
Q9: What analytical techniques are commonly employed for the quantification of PPAC?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and mass spectrometry (MS), are widely used for the quantification of PPAC in complex mixtures and biological samples. [, , , , , , , , ]
Q10: What are some challenges associated with the analysis of PPAC?
A: The analysis of PPAC can be challenging due to the complexity of the Poria cocos matrix, the presence of structurally similar compounds, and the potential for degradation during sample preparation and analysis. [] Therefore, developing robust and validated analytical methods is crucial for accurate quantification and quality control of PPAC.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)


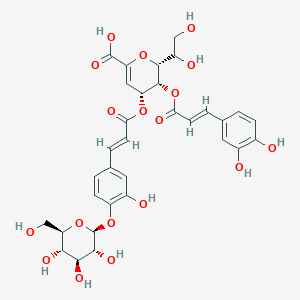
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
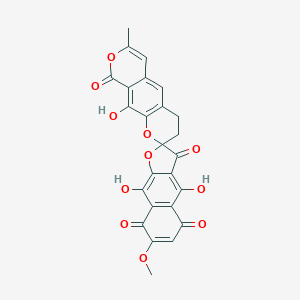
![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
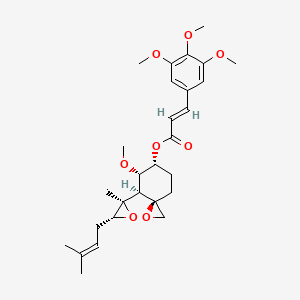

![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)
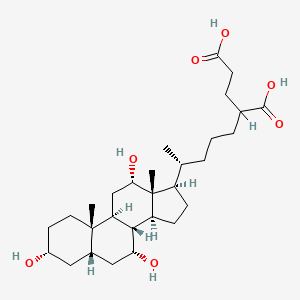

![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)
